molecular formula C11H11NO2 B12878292 Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde

Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde

Cat. No.: B12878292
M. Wt: 189.21 g/mol
InChI Key: ZQYULIXQISCKLV-WDEREUQCSA-N
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Description

Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of an α,β-unsaturated carbonyl compound with a nitrile oxide. The nitrile oxide can be generated in situ from an aldoxime using an oxidizing agent such as chloramine-T . The reaction is usually carried out under mild conditions, often at room temperature, and yields the desired isoxazole derivative in good quantities .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylic acid.

    Reduction: Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-methanol.

    Substitution: Various substituted isoxazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The isoxazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-5-phenylisoxazole: Lacks the aldehyde group, resulting in different reactivity and applications.

    4,5-dihydroisoxazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, affecting its chemical properties and biological activity.

    5-phenyl-4,5-dihydroisoxazole-4-methanol:

Uniqueness

Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde is unique due to the presence of both the isoxazole ring and the aldehyde group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(4S,5S)-3-methyl-5-phenyl-4,5-dihydro-1,2-oxazole-4-carbaldehyde

InChI

InChI=1S/C11H11NO2/c1-8-10(7-13)11(14-12-8)9-5-3-2-4-6-9/h2-7,10-11H,1H3/t10-,11+/m0/s1

InChI Key

ZQYULIXQISCKLV-WDEREUQCSA-N

Isomeric SMILES

CC1=NO[C@@H]([C@H]1C=O)C2=CC=CC=C2

Canonical SMILES

CC1=NOC(C1C=O)C2=CC=CC=C2

Origin of Product

United States

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